

chemical and physical properties of 2-Methyl-4-undecanone

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Compound of Interest

Compound Name: 2-Methyl-4-undecanone

Cat. No.: B011166

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An In-depth Technical Guide to 2-Methyl-4-undecanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-undecanone, also known by its synonym heptyl isobutyl ketone, is a branched aliphatic ketone with the molecular formula $C_{12}H_{24}O$.^{[1][2]} While less common than its linear isomer, 2-undecanone, this compound presents a unique structure that may confer specific chemical and biological properties of interest to researchers in various fields, including drug discovery and materials science. This technical guide provides a comprehensive overview of the known chemical and physical properties of **2-Methyl-4-undecanone**, outlines potential synthetic approaches, and discusses its safety profile. Due to a lack of specific studies on the biological activity and signaling pathways of **2-Methyl-4-undecanone**, this guide will also touch upon the broader context of long-chain and branched ketones to provide a basis for future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Methyl-4-undecanone** is presented in the tables below. It is important to note that there is some conflicting information in the available literature regarding its physical state at room temperature, with some sources

describing it as a solid and others as a liquid.[\[1\]](#)[\[3\]](#) This discrepancy may be due to the purity of the samples or the specific conditions under which the observations were made.

Table 1: General and Chemical Properties of **2-Methyl-4-undecanone**

Property	Value	Reference(s)
CAS Number	19594-40-2	[1] [2]
Molecular Formula	C ₁₂ H ₂₄ O	[1] [2]
Molecular Weight	184.32 g/mol	[1] [2]
IUPAC Name	2-Methylundecan-4-one	[3]
Synonym(s)	Heptyl Isobutyl Ketone	[2]
SMILES	<chem>CCCCCCCC(=O)CC(C)C</chem>	[2]
InChI Key	IEBAJFDSHJYDCK-UHFFFAOYSA-N	[1]

Table 2: Physical Properties of **2-Methyl-4-undecanone**

Property	Value	Reference(s)
Physical State	Solid or Liquid (conflicting reports)	[1] [3]
Appearance	Colorless to light yellow clear liquid	[3]
Boiling Point	124 °C at 20 mmHg	[2]
Melting Point	-11.27 °C (estimate)	[2]
Flash Point	91 °C	[2]
Purity	≥97% (GC)	[2]

Spectroscopic Data

Detailed, publicly available spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **2-Methyl-4-undecanone** is limited. Researchers are advised to acquire and interpret their own analytical data upon synthesis or acquisition of the compound. For reference, spectral data for the related compound 2-methyl-4-nonanone is available in public databases such as PubChem.^[4]

Experimental Protocols: Synthesis of 2-Methyl-4-undecanone

While a specific, detailed experimental protocol for the synthesis of **2-Methyl-4-undecanone** is not readily available in the published literature, a plausible synthetic route can be devised based on established organic chemistry principles for ketone synthesis. One common and effective method is the Grignard reaction.

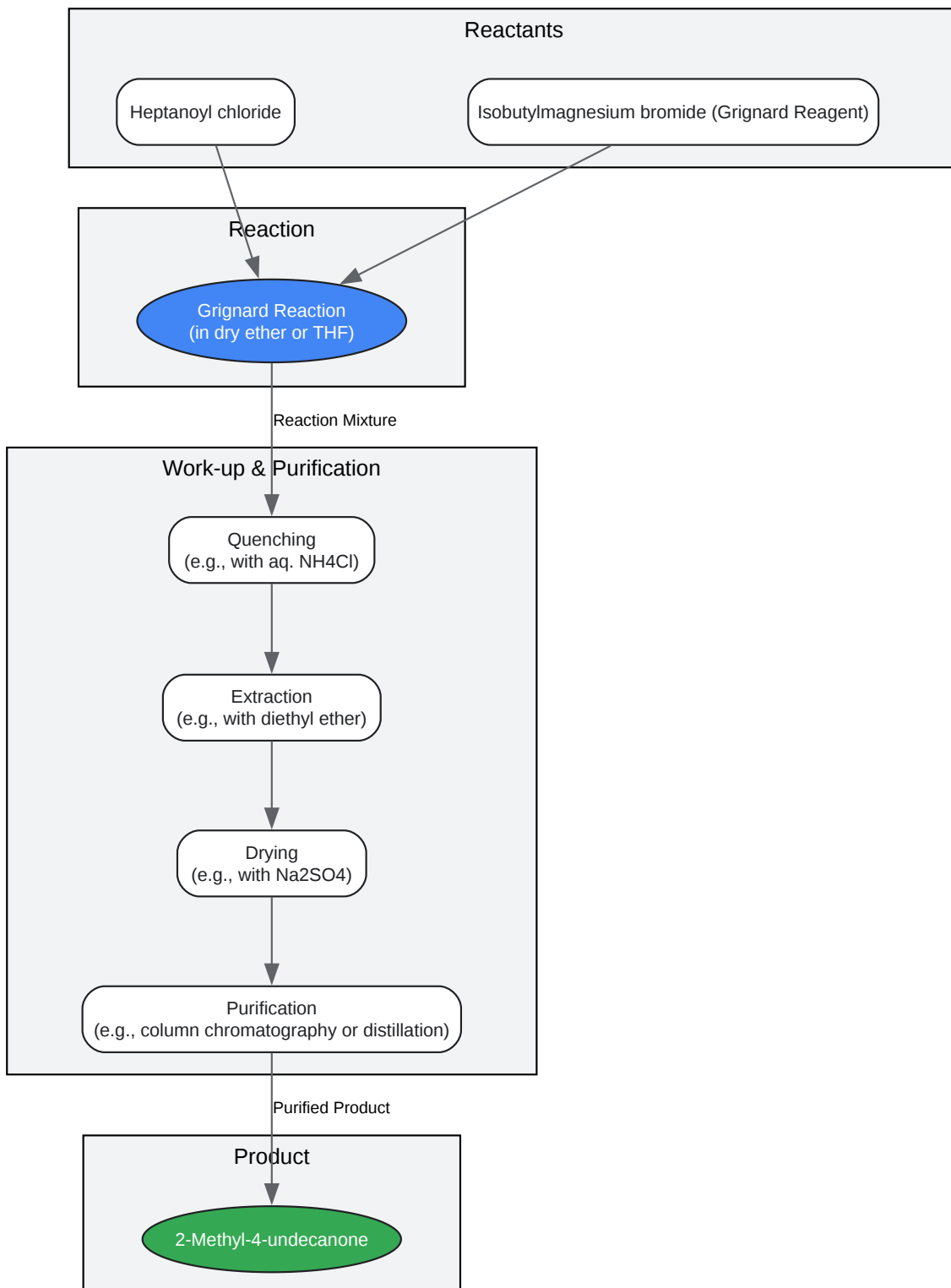
A potential synthetic workflow for **2-Methyl-4-undecanone** is outlined below. This protocol is a general guideline and would require optimization of reaction conditions, purification, and characterization by the researcher.

Proposed Synthesis via Grignard Reaction

This synthesis involves the reaction of an organometallic Grignard reagent with a suitable carboxylic acid derivative, such as an acid chloride or an ester.

Workflow Diagram:

Proposed Synthesis of 2-Methyl-4-undecanone

[Click to download full resolution via product page](#)Caption: Proposed Grignard synthesis of **2-Methyl-4-undecanone**.

Methodology:

- **Preparation of Grignard Reagent:** Isobutylmagnesium bromide would be prepared by reacting isobutyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- **Grignard Reaction:** The prepared Grignard reagent would then be reacted with heptanoyl chloride, also in an anhydrous ether or THF solution, at a low temperature (e.g., 0 °C or -78 °C) to prevent side reactions. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.
- **Work-up:** After the reaction is complete, it would be quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction and Purification:** The product would then be extracted from the aqueous layer using an organic solvent like diethyl ether. The combined organic layers would be washed, dried over an anhydrous salt such as sodium sulfate, and the solvent removed under reduced pressure. The crude product would then be purified by vacuum distillation or column chromatography to yield pure **2-Methyl-4-undecanone**.

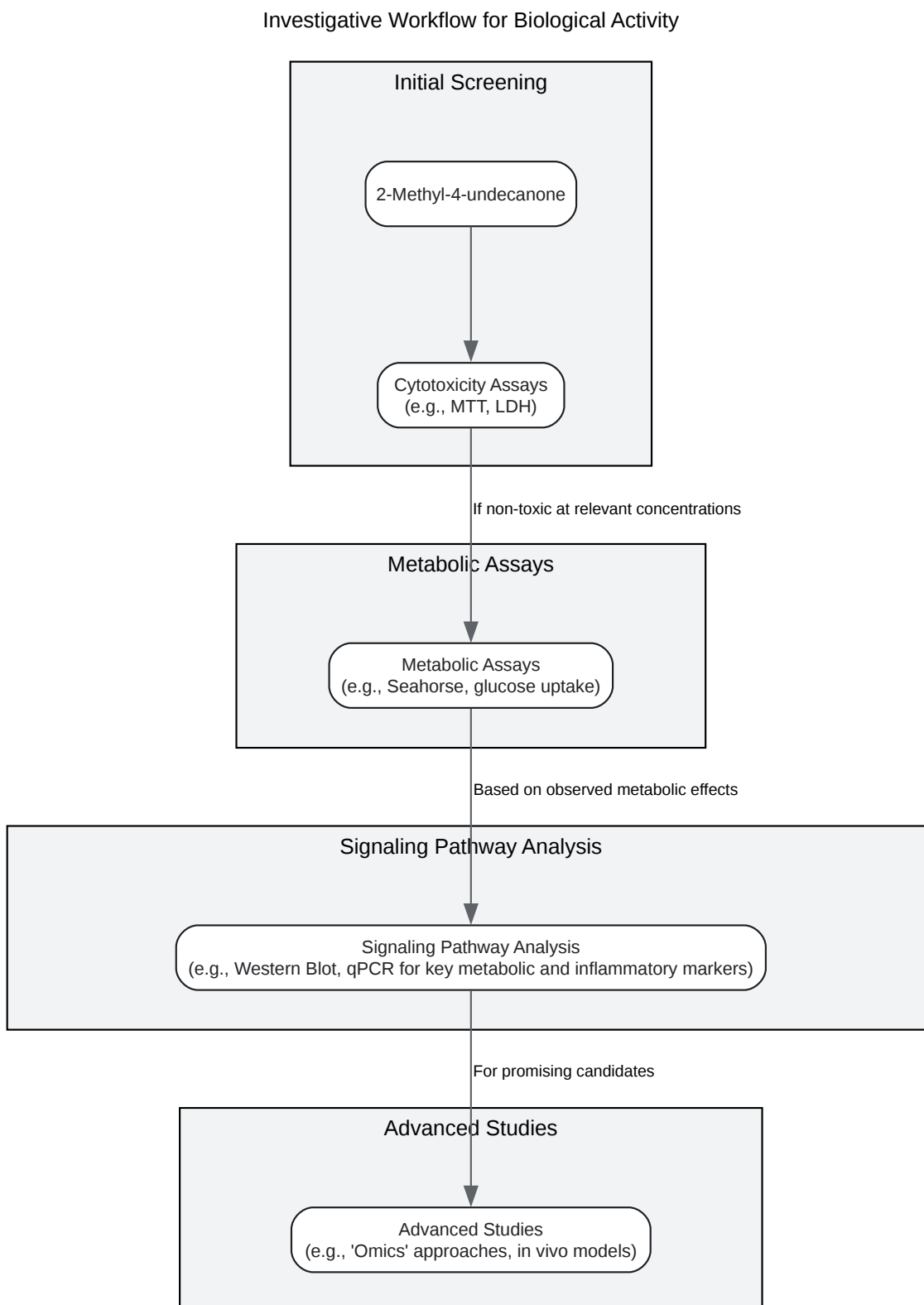
Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of **2-Methyl-4-undecanone**. Studies on the biological effects of ketones have often focused on smaller, more common ketones or the broader class of ketone bodies.

Research on long-chain aliphatic ketones and branched ketones is less extensive. Some studies have investigated the ketogenic effects of medium-chain fatty acids (C8, C10, and C12), which are precursors to ketone bodies in vivo.^{[5][6]} These studies suggest that the carbon chain length can influence the ketogenic potential. The branched structure of **2-Methyl-4-undecanone** could potentially lead to unique metabolic fates and biological activities compared to its linear counterparts.

Given the lack of direct data, any investigation into the biological effects of **2-Methyl-4-undecanone** would be exploratory. A logical starting point would be to investigate its effects in cell-based assays related to metabolic pathways, inflammation, and cytotoxicity.

Logical Workflow for Investigating Biological Activity:

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Caption: A logical workflow for investigating the biological activity of **2-Methyl-4-undecanone**.

Safety and Handling

2-Methyl-4-undecanone is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Safety Information for **2-Methyl-4-undecanone**

Hazard Statement	Precautionary Statement	Reference(s)
H302: Harmful if swallowed.	P261: Avoid breathing dust/fume/gas/mist/vapours/spray.	[1]
H315: Causes skin irritation.	[1]	
H319: Causes serious eye irritation.	[1]	
H335: May cause respiratory irritation.	[1]	

Handling Recommendations:

- Use in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of vapors or direct contact with skin and eyes.
- Store in a cool, dry place away from incompatible materials.

Conclusion

2-Methyl-4-undecanone is a branched aliphatic ketone with defined chemical and physical properties, although some data points require further clarification. While specific experimental protocols and biological activity data are currently lacking, established synthetic methods can

be adapted for its preparation. The unique branched structure of this molecule may offer interesting avenues for research in drug development and other scientific disciplines. Future studies are needed to elucidate its biological effects and potential signaling pathways, which would significantly enhance our understanding of this compound and its potential applications.

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